

Evans Blue Injection Protocol for Mice: Application Notes and Detailed Methodologies

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Compound of Interest

Compound Name: Evazol

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These application notes provide comprehensive protocols for utilizing Evans Blue dye in mice to assess vascular permeability and blood-brain barrier integrity. The methodologies detailed below are compiled from established research practices and are intended to offer standardized procedures for obtaining reliable and reproducible data.

Principle of the Assay

Evans Blue dye avidly binds to serum albumin, a protein that is normally confined to the vasculature due to the restrictive nature of the endothelial barrier.^{[1][2]} Under physiological conditions, the Evans Blue-albumin complex does not cross the endothelium. However, in pathological states characterized by increased vascular permeability or a compromised blood-brain barrier, the complex extravasates into the surrounding tissue.^{[1][2][3]} The amount of dye accumulated in a tissue is a quantitative measure of this leakage.^{[1][2]} This simple and robust in vivo assay is widely used to evaluate changes in vascular integrity in various disease models.^{[1][3][4][5]}

Applications

- **Vascular Permeability Assay:** To quantify plasma extravasation in various organs and tissues in response to inflammatory stimuli, genetic modifications, or drug treatments.^{[1][4][5][6]}

- **Blood-Brain Barrier (BBB) Integrity Assay:** To assess the disruption of the blood-brain barrier in models of neurological diseases such as stroke, traumatic brain injury, and neuroinflammation.[3][7]
- **Muscle Injury Assessment:** To identify and quantify muscle fiber damage, as the dye penetrates damaged sarcolemma.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Evans Blue injection protocols in mice, compiled from various sources to facilitate experimental design.

Table 1: Evans Blue Dye Preparation and Dosage

Parameter	Vascular Permeability Assay	Blood-Brain Barrier Assay	Muscle Injury Assay
Dye Concentration	0.5% - 3% (w/v) in sterile PBS or saline[1][6][9]	2% (w/v) in sterile saline[7][10]	1% (w/v) in sterile PBS[8]
Dosage	1 ml/kg to 50 mg/kg[4][9]	4 ml/kg[7][10]	50 µl per 10 g body weight[8]
Solvent	Phosphate-Buffered Saline (PBS) or 0.9% Saline[1][4][9]	Normal Saline[7][10]	Phosphate-Buffered Saline (PBS)[8]
Preparation Notes	Stir for 1-2 hours, sonicate, and filter (0.22 µm) to remove particulates.[9]	Dissolve in saline and filter sterilize.[11]	Dissolve in PBS and filter sterilize (0.2 µm). [8]

Table 2: Administration and Circulation Parameters

Parameter	Vascular Permeability Assay	Blood-Brain Barrier Assay	Muscle Injury Assay
Primary Route	Intravenous (tail vein, jugular vein)[1][4][9]	Intravenous (jugular vein) or Intraperitoneal[7]	Intravenous (tail vein) or Intraperitoneal[8]
Injection Volume	Typically 100-200 µl[1][9]	4 ml/kg body weight[7][10]	50 µl per 10 g body weight[8]
Circulation Time	20 - 30 minutes[1][5][9]	30 minutes to 24 hours[7]	3 - 6 hours[8]
Anesthesia	Recommended for surgical procedures like jugular vein cannulation (e.g., ketamine/xylazine).[4] Not always required for tail vein injection.[12]	Anesthesia required for surgical administration routes.	Generally not required for tail vein or IP injection.[8]

Table 3: Tissue Processing and Quantification

Parameter	Details
Euthanasia	Cervical dislocation is often preferred to minimize effects on vascular permeability.[1][13]
Perfusion	Transcardial perfusion with PBS or saline is crucial to remove intravascular dye.[7][11][14]
Tissue Collection	Organs of interest are excised, rinsed in PBS, blotted dry, and weighed.[4][14]
Dye Extraction	Tissues are incubated in formamide to extract the Evans Blue dye.[1][2][4][14]
Incubation	24-72 hours at room temperature or 55°C.[4][13][14][15]
Quantification	Spectrophotometric measurement of absorbance of the formamide extract.
Absorbance Wavelength	Maximum absorbance at 620 nm.[1][2][4] A correction wavelength of 740 nm can also be used.[1][2]
Data Normalization	Results are typically expressed as µg of Evans Blue per gram or mg of tissue weight.[1][7]

Experimental Protocols

Protocol 1: Vascular Permeability Assay (Miles Assay)

This protocol is adapted from the Miles assay to assess vascular permeability in the skin, but the principles can be applied to other organs.

Materials:

- Evans Blue dye
- Sterile 0.9% saline or PBS
- Anesthetic (e.g., ketamine/xylazine cocktail)

- Syringes (1 ml) with 27-30G needles
- Surgical tools for dissection
- Formamide
- Spectrophotometer and 96-well plates

Procedure:

- **Dye Preparation:** Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS. Ensure the dye is completely dissolved and filter-sterilize the solution.[\[1\]](#)
- **Animal Preparation:** Weigh the mouse to calculate the correct injection volume. Anesthetize the mouse if required, particularly for less experienced handlers or for jugular vein injections. For tail vein injections, warming the tail under a heat lamp or in warm water can aid in vasodilation.[\[5\]](#)[\[6\]](#)
- **Dye Administration:** Inject 200 μ l of the 0.5% Evans Blue solution intravenously via the lateral tail vein.[\[1\]](#)[\[2\]](#) The injection should be slow and steady.
- **Circulation:** Allow the dye to circulate for 30 minutes.[\[1\]](#)[\[5\]](#)
- **Euthanasia and Perfusion:** Euthanize the mouse by cervical dislocation.[\[1\]](#) Open the thoracic cavity and perform transcardial perfusion with saline until the fluid running from the right atrium is clear.
- **Tissue Collection:** Dissect the organs of interest, rinse them in PBS, gently blot them dry, and record their wet weight.[\[4\]](#)[\[14\]](#)
- **Dye Extraction:** Place the weighed tissue in a tube with a known volume of formamide (e.g., 500 μ l).[\[15\]](#) Incubate for 24-48 hours at 55°C or for 48-72 hours at room temperature to extract the dye.[\[4\]](#)[\[14\]](#)[\[15\]](#)
- **Quantification:** Centrifuge the tubes to pellet any tissue debris.[\[2\]](#) Transfer the supernatant (formamide containing Evans Blue) to a 96-well plate. Measure the absorbance at 620 nm using a spectrophotometer.[\[4\]](#) Use pure formamide as a blank.

- **Data Analysis:** Create a standard curve using known concentrations of Evans Blue in formamide. Calculate the concentration of Evans Blue in the samples and normalize to the tissue weight (e.g., $\mu\text{g dye/g tissue}$).

Protocol 2: Blood-Brain Barrier Integrity Assay

This protocol is designed to assess the permeability of the blood-brain barrier.

Materials:

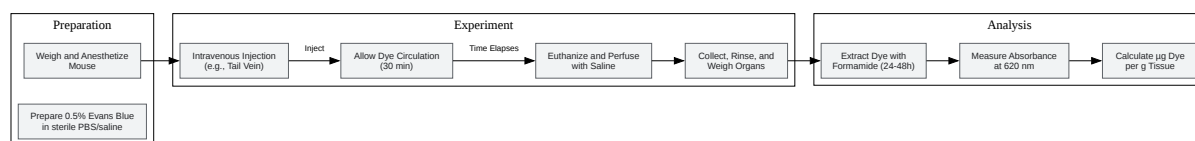
- Evans Blue dye
- Sterile 0.9% saline
- Anesthetic
- Syringes and needles
- Perfusion pump and equipment
- Homogenizer
- Formamide
- Spectrophotometer

Procedure:

- **Dye Preparation:** Prepare a 2% (w/v) solution of Evans Blue in sterile normal saline.^{[7][10]}
- **Animal Preparation:** Weigh the mouse and administer anesthesia.
- **Dye Administration:** Inject the 2% Evans Blue solution at a dose of 4 ml/kg body weight.^{[7][10]} This can be done intravenously (jugular vein is common for consistency) or intraperitoneally. Studies have shown comparable results between these two routes for this application.^[7]
- **Circulation:** Allow the dye to circulate for a predetermined period, typically between 30 minutes and 3 hours.^[7]

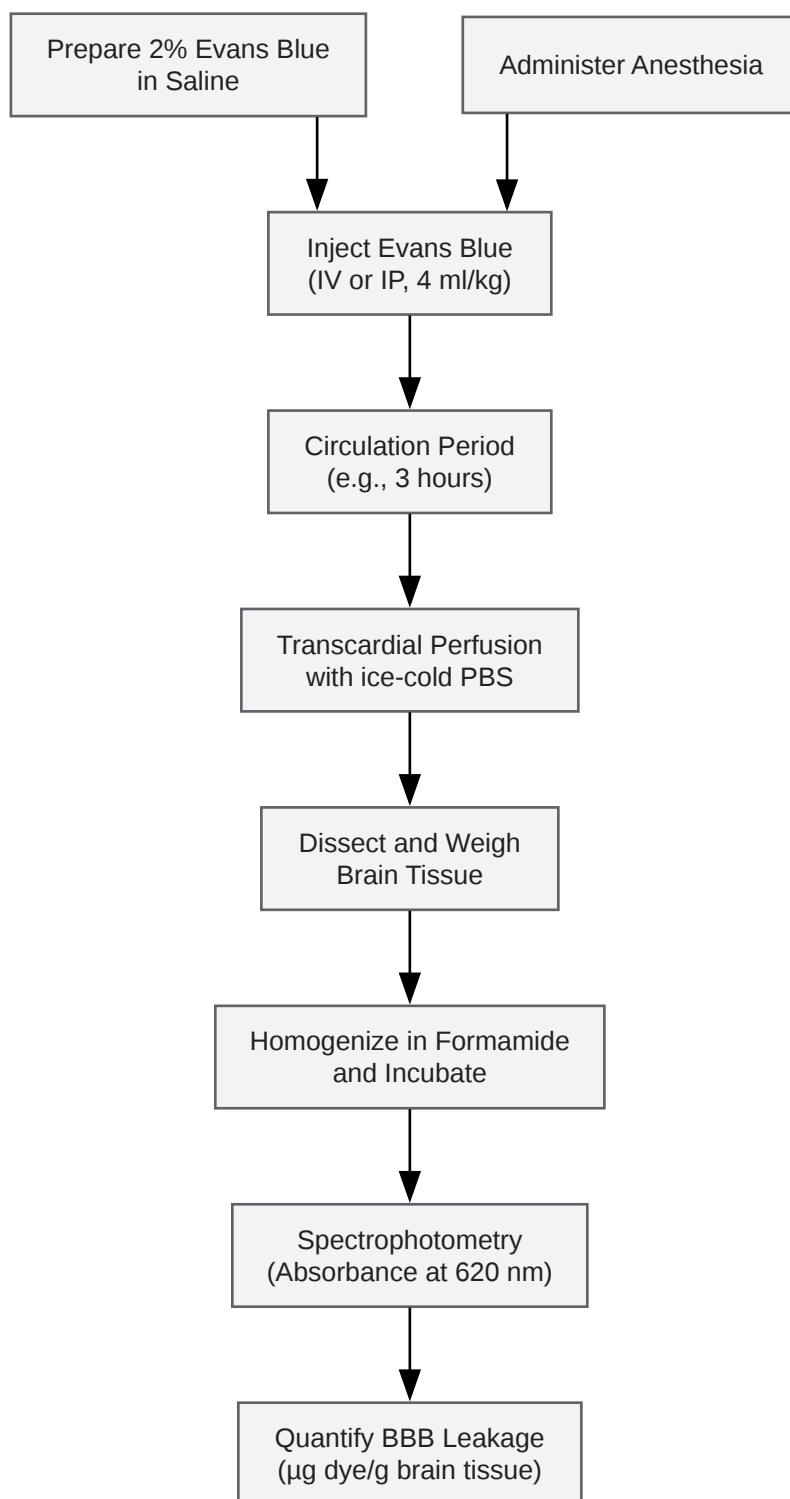
- **Euthanasia and Perfusion:** Euthanize the mouse and immediately perform transcardial perfusion with ice-cold PBS to wash out the intravascular dye.^[7]
- **Tissue Collection:** Carefully dissect the brain and other control organs. The brain can be divided into different regions (e.g., hemispheres, cerebellum, etc.) for more detailed analysis.
- **Dye Extraction:** Weigh the brain tissue and homogenize it in formamide. Incubate as described in the vascular permeability protocol.
- **Quantification and Analysis:** Follow steps 8 and 9 from the vascular permeability protocol to quantify the amount of extravasated Evans Blue in the brain tissue.

Visualizations



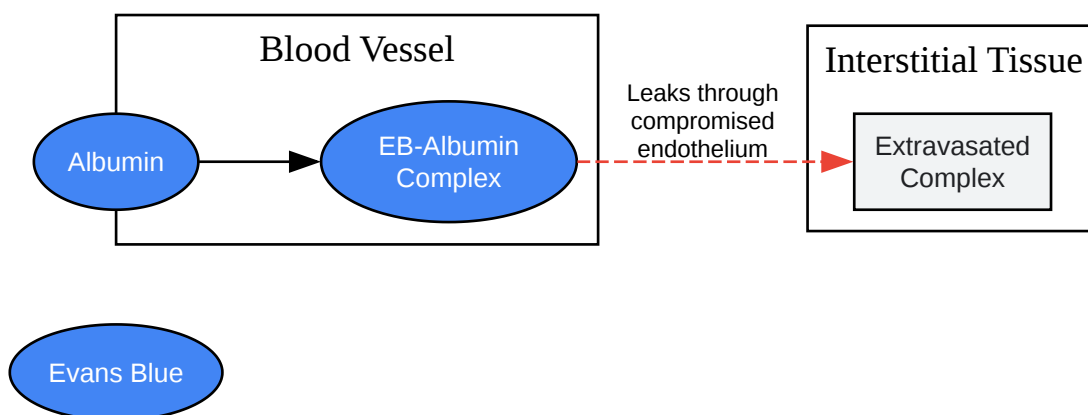
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Caption: Workflow for assessing vascular permeability in mice using Evans Blue.



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Caption: Step-by-step workflow for the Blood-Brain Barrier integrity assay.



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Caption: The principle of the Evans Blue assay for vascular permeability.

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